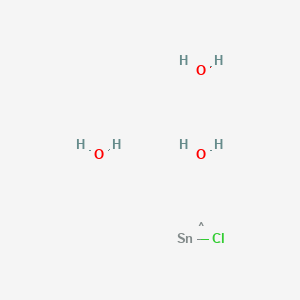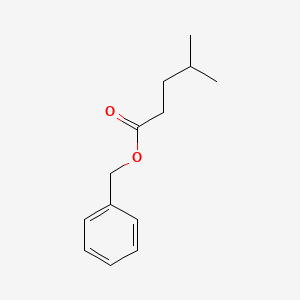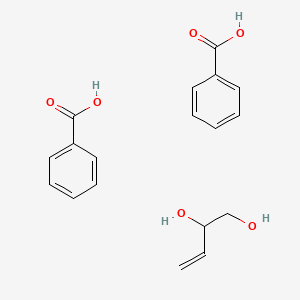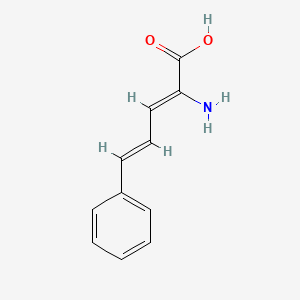
2,4-Pentadienoic acid, 2-amino-5-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Pentadienoic acid, 2-amino-5-phenyl- is an organic compound with a unique structure that includes both an amino group and a phenyl group attached to a pentadienoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Pentadienoic acid, 2-amino-5-phenyl- typically involves the Knoevenagel condensation reaction. This reaction is a nucleophilic addition of an active hydrogen compound to a carbonyl group followed by a dehydration reaction . The reaction conditions often include the use of a weakly basic amine as a catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Knoevenagel condensation reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. Specific details on industrial methods are less commonly documented in publicly available sources.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Pentadienoic acid, 2-amino-5-phenyl- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely depending on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2,4-Pentadienoic acid, 2-amino-5-phenyl- has several scientific research applications:
Chemistry: It is used as a synthetic building block in organic synthesis.
Medicine: It is investigated for its potential therapeutic properties, including anti-malarial activity.
Industry: It is used in the production of various chemical products and intermediates.
Wirkmechanismus
The mechanism of action of 2,4-Pentadienoic acid, 2-amino-5-phenyl- involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Pentadienoic acid: A similar compound with a pentadienoic acid backbone but without the amino and phenyl groups.
5-Phenyl-2,4-pentadienoic acid: Another related compound with a phenyl group attached to the pentadienoic acid backbone.
Eigenschaften
CAS-Nummer |
79028-60-7 |
|---|---|
Molekularformel |
C11H11NO2 |
Molekulargewicht |
189.21 g/mol |
IUPAC-Name |
(2Z,4E)-2-amino-5-phenylpenta-2,4-dienoic acid |
InChI |
InChI=1S/C11H11NO2/c12-10(11(13)14)8-4-7-9-5-2-1-3-6-9/h1-8H,12H2,(H,13,14)/b7-4+,10-8- |
InChI-Schlüssel |
CINBHSZSHUCENE-DODKFZKMSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C/C=C(/C(=O)O)\N |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC=C(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


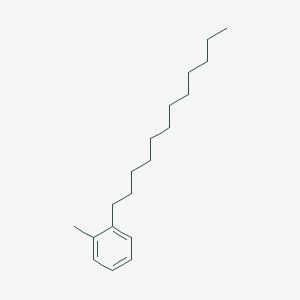
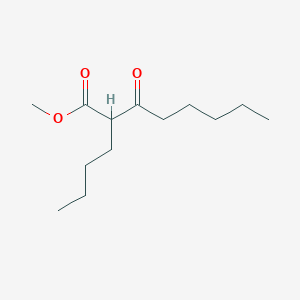
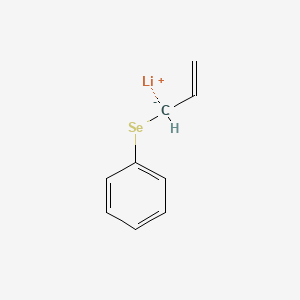
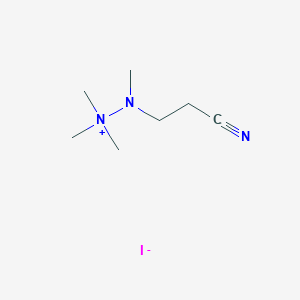
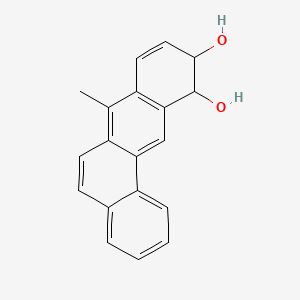

methanone](/img/structure/B14440711.png)

![Benzenesulfonic acid, [[(chloroacetyl)amino]methyl][[2-[[4-(cyclohexylamino)-9,10-dihydro-9,10-dioxo-1-anthracenyl]amino]cyclohexyl]methyl]-, monopotassium salt](/img/structure/B14440719.png)
